molecular formula C10H10BrClO2 B3330772 Methyl 2-bromo-3-(2-chlorophenyl)propanoate CAS No. 74124-85-9

Methyl 2-bromo-3-(2-chlorophenyl)propanoate

Cat. No.: B3330772
CAS No.: 74124-85-9
M. Wt: 277.54 g/mol
InChI Key: FKLSDEYYJRGDQR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of propanoic acid and is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(2-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-3-(2-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for a few hours, followed by purification to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylpropanoates with various functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2-chlorophenyl)propanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-methylpropionate
  • Methyl 4-bromo-2,2-dimethylbutanoate
  • 2-Bromoisobutyryl Bromide
  • 2-Bromoisobutyrylchloride

Uniqueness

Methyl 2-bromo-3-(2-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-bromo-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSDEYYJRGDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6.35 g. of 2-chloroaniline (0.05 mole) in acetone (100 ml.) and concentrated hydrobromic acid (16 ml.) was stirred at -5° C. and treated with a solution of 4.2 g. of sodium nitrite (0.06 mole) in water (10 ml.). Methyl acrylate (0.5 mole) (43 g.) and cuprous bromide (100 mg.) were then added at 0° C. The reaction temperature was kept below 15° C. until nitrogen evolution ceased and then stirred at 25° C. for thirty minutes. The reaction mixture was poured into water and extracted with benzene which was dried over sodium sulfate and evaporated to give methyl 2-bromo-3-(2-chlorophenyl)propionate.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous bromide
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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